6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
6-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex heterocyclic compound featuring a quinazolinone core fused with a [1,3]dioxolo ring. Key structural motifs include:
- A 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group at position 3.
- A methylsulfanyl bridge linking the oxadiazole moiety to the quinazolinone core.
- A 3-methylbutyl chain at position 7 of the quinazolinone.
- A [1,3]dioxolo group fused to the quinazolinone’s benzene ring.
Its design aligns with medicinal chemistry strategies to optimize pharmacokinetics (e.g., lipophilic 3-methylbutyl chain for membrane permeability) and target engagement (oxadiazole as a hydrogen bond acceptor) .
Properties
IUPAC Name |
6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-4-31-17-7-5-16(6-8-17)23-27-22(34-28-23)13-35-25-26-19-12-21-20(32-14-33-21)11-18(19)24(30)29(25)10-9-15(2)3/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWMSISBDOPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCC(C)C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the ethoxyphenyl group:
Construction of the dioxoloquinazolinone core: This is often synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the sulfanyl linkage: This step typically involves the reaction of a thiol with a suitable electrophile.
Final assembly: The final compound is assembled through a series of coupling reactions, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by Lewis acids like aluminum chloride.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Coupling Reactions: Complex organic molecules with additional functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Possible applications in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Similarity and Substituent Analysis
The compound shares a quinazolinone core with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Impact : The target compound’s 4-ethoxyphenyl-oxadiazole group distinguishes it from methoxy-substituted analogs (e.g., 4f, 4l). Ethoxy groups may enhance metabolic stability compared to methoxy .
- Sulfanyl vs. Sulfonamide : Unlike 1f (), which uses a sulfonamide group for COX-2 inhibition, the target compound employs a methylsulfanyl bridge, likely reducing polarity and improving CNS penetration .
Tanimoto Similarity and Molecular Networking
- Tanimoto Coefficient: Aglaithioduline () showed ~70% similarity to SAHA (HDAC inhibitor) using fingerprint-based similarity indexing . Structural analogs in were grouped using a Tanimoto cutoff of 0.5 for Murcko scaffold similarity, suggesting moderate structural relatedness .
- Molecular Networking: Compounds with related fragmentation patterns (e.g., quinazolinones) cluster in molecular networks (). The target compound’s dioxolo-oxadiazole motif would likely form a distinct cluster due to its unique fragmentation signature .
Pharmacokinetic and Bioactivity Profiling
- Pharmacokinetics : Aglaithioduline and SAHA share similar predicted properties (e.g., logP, solubility), suggesting the target compound’s 3-methylbutyl chain and dioxolo group may further optimize bioavailability .
- Bioactivity: Quinazolinones with sulfonamide (1f, ) or hydroxamic acid (SAHA-like) groups exhibit enzymatic inhibition (COX-2, HDAC8). The target compound’s oxadiazole group may confer alternative binding modes, though specific targets are unconfirmed . Bioactivity clustering () indicates structurally similar compounds often share modes of action, implying the target compound may align with HDAC or kinase inhibitor classes .
Biological Activity
The compound 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of organic molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound includes several functional groups that contribute to its biological activity:
- Oxadiazole moiety : Known for its role in enhancing biological activity.
- Dioxoloquinazolinone core : Imparts structural stability and potential interaction sites for biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole and subsequent attachment to the dioxoloquinazolinone framework through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For example:
- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 and A549 .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry analyses have shown that related compounds can trigger apoptosis in cancer cells by increasing caspase-3/7 activity .
- Cell Cycle Arrest : Some derivatives have been reported to arrest cell proliferation at the G1 phase in MCF-7 cells .
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of the ethoxyphenyl and oxadiazole groups enhances biological activity significantly compared to compounds lacking these features.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.48 | Apoptosis induction |
| Compound B | 0.78 | Enzyme inhibition |
| Target Compound | 0.12 - 2.78 | Cell cycle arrest |
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in preclinical settings:
- Study on Anticancer Activity : A study demonstrated that a derivative with a similar structure exhibited a significant reduction in tumor size in xenograft models.
- Pharmacokinetic Profile : The compound showed excellent metabolic stability and bioavailability in animal models, suggesting potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
